molecular formula C6H5F2NO B104598 6-Amino-2,3-difluorophenol CAS No. 115551-33-2

6-Amino-2,3-difluorophenol

Cat. No. B104598
Key on ui cas rn: 115551-33-2
M. Wt: 145.11 g/mol
InChI Key: KRURHZHJEDNBCM-UHFFFAOYSA-N
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Patent
US04864023

Procedure details

A solution of 2,3-difluoro-6-nitrophenol (500 mg) in methanol (7 ml) was hydrogenated over 5% Pd/C (60 mg) for 6 hours. The reaction mixture was filtered under nitrogen stream and the filtrate was evaporated under reduced pressure to give 414 mg of crude 2-amino-5,6-difluorophenol.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([N+:9]([O-])=O)[C:3]=1[OH:12]>CO.[Pd]>[NH2:9][C:4]1[CH:5]=[CH:6][C:7]([F:8])=[C:2]([F:1])[C:3]=1[OH:12]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=C(C(=CC=C1F)[N+](=O)[O-])O
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Name
Quantity
60 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered under nitrogen stream
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C=C1)F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 414 mg
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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